molecular formula C15H10ClN3OS B2597821 2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole CAS No. 314746-66-2

2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole

Cat. No.: B2597821
CAS No.: 314746-66-2
M. Wt: 315.78
InChI Key: ICKUXQKEAADGEY-UHFFFAOYSA-N
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Description

  • Chlorination of the imidazo[1,2-a]pyridine core is achieved using reagents like thionyl chloride or phosphorus oxychloride.
  • Thiomethylation

    • The chlorinated imidazo[1,2-a]pyridine is then reacted with a thiomethylating agent such as methylthiol in the presence of a base like sodium hydride.
  • Formation of the Benzo[d]oxazole Ring

    • The final step involves the cyclization of the thiomethylated intermediate with an appropriate ortho-substituted phenol under dehydrating conditions, often using reagents like polyphosphoric acid or phosphorus pentoxide.
  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    • Formation of the Imidazo[1,2-a]pyridine Core

      • Starting with 2-chloropyridine, the imidazo[1,2-a]pyridine core is synthesized through a cyclization reaction with an appropriate amine under acidic conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
    • Reduction

      • Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
    • Substitution

      • Nucleophilic substitution reactions can occur at the chloro group, allowing for the introduction of various substituents. Reagents such as sodium alkoxides or amines are commonly used.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Sodium borohydride, lithium aluminum hydride.

      Substitution: Sodium alkoxides, amines.

    Major Products

      Oxidation: Sulfoxides, sulfones.

      Reduction: Corresponding amines or alcohols.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole has been explored for various scientific research applications:

    • Chemistry

      • Used as a building block in the synthesis of more complex molecules due to its versatile reactivity.
    • Biology

      • Investigated for its antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.
    • Medicine

      • Potential anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
      • Anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
    • Industry

      • Potential applications in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole varies depending on its application:

    • Antimicrobial Activity

      • It likely disrupts bacterial cell wall synthesis or interferes with essential enzymes, leading to cell death.
    • Anticancer Activity

      • May induce apoptosis in cancer cells through the activation of specific signaling pathways or inhibition of key enzymes involved in cell proliferation.
    • Anti-inflammatory Activity

      • Likely inhibits the production of pro-inflammatory cytokines or blocks the activity of enzymes like cyclooxygenase.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its dual heterocyclic nature allows for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug discovery.

    Properties

    IUPAC Name

    2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzoxazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H10ClN3OS/c16-10-5-6-14-17-11(8-19(14)7-10)9-21-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ICKUXQKEAADGEY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=C(C=CC4=N3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H10ClN3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    315.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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